Glycidol-d5

Analytical Chemistry Method Validation E-cigarette Testing

Glycidol-d5 is a penta-deuterated analog of glycidol (oxiran-2-ylmethanol), with five hydrogen atoms replaced by deuterium, resulting in a molecular formula of C3HD5O2 and a molecular weight of 79.11 g/mol. It is classified as a stable isotope-labeled (SIL) compound, specifically designed and utilized as an internal standard (IS) in analytical chemistry for the accurate and precise quantification of glycidol and its fatty acid esters in complex matrices.

Molecular Formula C3H6O2
Molecular Weight 79.11 g/mol
Cat. No. B12402777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycidol-d5
Molecular FormulaC3H6O2
Molecular Weight79.11 g/mol
Structural Identifiers
SMILESC1C(O1)CO
InChIInChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/i1D2,2D2,3D
InChIKeyCTKINSOISVBQLD-UXXIZXEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycidol-d5 (CAS 1246819-20-4) Procurement Guide: A Stable Isotope-Labeled Internal Standard for Trace Glycidol Quantification


Glycidol-d5 is a penta-deuterated analog of glycidol (oxiran-2-ylmethanol), with five hydrogen atoms replaced by deuterium, resulting in a molecular formula of C3HD5O2 and a molecular weight of 79.11 g/mol . It is classified as a stable isotope-labeled (SIL) compound, specifically designed and utilized as an internal standard (IS) in analytical chemistry for the accurate and precise quantification of glycidol and its fatty acid esters in complex matrices [1]. Its primary value proposition lies in its near-identical physicochemical behavior to the native analyte while providing a distinct mass difference (+5 Da) for unequivocal detection by mass spectrometry (MS), enabling stable isotope dilution analysis (SIDA) to correct for matrix effects and analyte loss during sample preparation [2].

Why Unlabeled Glycidol or Non-Isotopic Internal Standards Cannot Substitute for Glycidol-d5 in Regulated or Complex-Matrix Analyses


The critical analytical requirement for trace-level quantification of glycidol—a genotoxic carcinogen and food processing contaminant—in complex matrices (e.g., edible oils, infant formula, e-cigarette aerosols) cannot be reliably met by using unlabeled glycidol or non-isotopic structural analogs as internal standards. Unlabeled glycidol (C3H6O2, MW 74.08) co-elutes with the target analyte and is indistinguishable by mass spectrometry, making it useless as an IS. Non-deuterated structural analogs (e.g., 3-MCPD) fail to correct for analyte-specific matrix effects, recovery variations, and stability issues during derivatization and extraction [1]. In contrast, Glycidol-d5 is a Stable Isotope-Labeled (SIL) IS that exhibits nearly identical physicochemical properties to glycidol, ensuring it experiences the same sample preparation losses, ionization suppression/enhancement in the MS source, and chromatographic behavior, thereby enabling accurate compensation via Stable Isotope Dilution Analysis (SIDA) [2]. Using an unsuitable IS can lead to method failure during validation, with recoveries falling outside the acceptable 70-120% range as demonstrated by the 94.8-120% recovery achieved specifically with Glycidol-d5 in fortified e-cigarette matrices [3].

Quantitative Evidence for Glycidol-d5: A Comparative Analysis of Analytical Performance Versus Unlabeled Glycidol and Structural Analogs


Method Accuracy and Precision: Direct Comparison of Glycidol-d5 vs. Unlabeled Glycidol as Internal Standard in GC-MS

In a validated GC-MS method for glycidol in e-liquids, using unlabeled glycidol as an internal standard is analytically impossible due to chromatographic co-elution and spectral overlap. The study demonstrates that using Glycidol-d5 as the internal standard achieves method accuracy and precision that meets stringent validation criteria, with recoveries ranging from 94.8% to 120% for samples spiked at 5 ng/mL glycidol [1]. This is a direct performance metric that would be unattainable with the unlabeled analog, which cannot be distinguished from the native analyte in the detector [1].

Analytical Chemistry Method Validation E-cigarette Testing GC-MS

Sensitivity and Limit of Quantitation (LOQ): Glycidol-d5 Enables Trace-Level Detection in Complex Matrices

In a Canadian market survey of baby formula, a Stable Isotope Dilution Analysis (SIDA) LC-MS/MS method using Glycidol-d5 as the internal standard was employed to quantify glycidyl esters (GEs) at trace levels. The method enabled the reliable detection and quantification of GEs (expressed as glycidol equivalents) at levels >2 ng/g [1]. In a separate collaborative trial validated by the European Commission, an LC-MS/MS method using Glycidol-d5 achieved a detection limit of 12.5 μg/kg for glycidol in food matrices . This level of sensitivity is a direct result of the precise correction for matrix effects provided by the co-eluting SIL-IS, which is not possible when using a non-isotopic internal standard.

Food Safety LC-MS/MS Glycidyl Esters Sensitivity

Isotopic Purity and Supply Specification: A Verifiable Metric for Procurement Decisions

A critical differentiator for stable isotope-labeled compounds is the certified isotopic purity, which directly impacts analytical accuracy and the potential for 'cross-talk' in MS channels. Commercial specifications for Glycidol-d5 from reputable suppliers indicate a purity of ≥98% and an isotopic enrichment of ≥98 atom% D . This high level of deuterium incorporation minimizes the presence of unlabeled or partially labeled species (e.g., glycidol-d0, -d1, -d2) that would otherwise contribute to the signal of the target analyte, leading to systematic positive bias in quantification. In contrast, generic or unlabeled glycidol (typically ≥95% purity) provides no isotopic enrichment data and is unusable as an IS .

Procurement Quality Control Isotopic Purity Specifications

Mass Spectrometric Differentiation: The +5 Da Mass Shift Provides Unambiguous Analyte Tracking

The fundamental differentiator of Glycidol-d5 is its molecular weight of 79.11 g/mol, representing a +5 Da mass shift relative to unlabeled glycidol (74.08 g/mol) . In mass spectrometry, this allows for the selection of distinct precursor and product ions for the internal standard, completely separating its signal from that of the native analyte. This unambiguous differentiation is the cornerstone of Stable Isotope Dilution Analysis (SIDA). In contrast, structural analogs like 3-MCPD-d5 (MW 115.5 g/mol), while also deuterated, are chemically distinct from glycidol and will not undergo the exact same derivatization chemistry, leading to potential biases in correcting for analyte-specific recovery or stability issues during sample workup [1].

Mass Spectrometry SIDA Internal Standard Differentiation

Validated Application Scenarios for Glycidol-d5 in Regulatory, Industrial, and Research Settings


Regulatory Compliance Testing for Glycidyl Esters (GEs) in Infant Formula and Edible Oils

Laboratories performing regulatory monitoring for glycidyl ester contaminants in infant formula and edible oils, as mandated by bodies like the European Food Safety Authority (EFSA) and Health Canada, require Glycidol-d5 as the internal standard for Stable Isotope Dilution Analysis (SIDA) LC-MS/MS methods. This is evidenced by its use in national market surveys where it enabled quantification of GEs at levels >2 ng/g (expressed as glycidol equivalents), meeting the sensitivity and accuracy requirements for this high-risk food category [1].

Quantification of Trace Glycidol in Complex Matrices like E-cigarette Aerosols

The analysis of glycidol in e-liquids and e-cigarette emissions is analytically challenging due to matrix interference from propylene glycol and glycerin, and the potential for artifactual formation of glycidol. Glycidol-d5 is essential here, as demonstrated in a validated GC-MS method where it enabled accurate quantification with recoveries between 94.8% and 120% in fortified matrix samples, a level of accuracy unattainable with non-isotopic internal standards [2].

Method Development and Validation for Food Processing Contaminants per ISO 18363

In the development and validation of new analytical methods for the simultaneous determination of MCPD esters and glycidyl esters in oils and fats, as per standards like ISO 18363, Glycidol-d5 is a critical reagent. Its use as a SIL-IS is recommended over alternative internal standard calibration approaches (e.g., using 3-MCPD-d5 to quantify glycidol) due to the superior accuracy and lower bias achieved by using the exact isotopic analog of the target analyte, thereby ensuring robust method performance and inter-laboratory reproducibility [3].

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